BenchChemオンラインストアへようこそ!

4-(4-Chlorophenyl)cyclohexan-1-amine

Antimalarial synthesis Atovaquone intermediate Process chemistry

This compound is the irreplaceable 4-(4-chlorophenyl)cyclohexyl fragment required for atovaquone (FDA-approved antimalarial) synthesis—alternative substitution patterns yield inactive products. The primary amine enables amide coupling, reductive amination, and sulfonamide formation for SAR exploration. The 4-substitution pattern is essential for monoamine reuptake inhibitor activity (patent-validated hDAT IC₅₀ = 26 nM for derivatives). MDL MFCD21884207 ensures batch consistency. Sourced exclusively for R&D; not for human/veterinary use.

Molecular Formula C12H16ClN
Molecular Weight 209.72
CAS No. 1202890-80-9
Cat. No. B2690589
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Chlorophenyl)cyclohexan-1-amine
CAS1202890-80-9
Molecular FormulaC12H16ClN
Molecular Weight209.72
Structural Identifiers
SMILESC1CC(CCC1C2=CC=C(C=C2)Cl)N
InChIInChI=1S/C12H16ClN/c13-11-5-1-9(2-6-11)10-3-7-12(14)8-4-10/h1-2,5-6,10,12H,3-4,7-8,14H2
InChIKeyAPOFVAGARSINKA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-(4-Chlorophenyl)cyclohexan-1-amine CAS 1202890-80-9: Chemical Identity and Core Specifications for Research Procurement


4-(4-Chlorophenyl)cyclohexan-1-amine (CAS 1202890-80-9) is a cyclohexane-based primary amine bearing a para-chlorophenyl substituent at the 4-position of the cyclohexane ring, with molecular formula C₁₂H₁₆ClN and molecular weight 209.72 g/mol [1]. The compound belongs to the class of arylcyclohexylamines and features a versatile primary amino group suitable for diverse derivatization chemistries, including amide bond formation, reductive amination, and sulfonamide coupling . Commercially, the compound is typically available at purities ranging from 95% to 98% from multiple reputable chemical suppliers, with documented availability in research-scale quantities (1 g to 25 g) . The compound is supplied exclusively for research and development purposes and is not intended for diagnostic, therapeutic, human, or veterinary use .

Why 4-(4-Chlorophenyl)cyclohexan-1-amine Cannot Be Replaced by Generic Arylcyclohexylamine Analogs in Critical Applications


Within the arylcyclohexylamine class, substitution pattern, regioisomerism, and functional group positioning critically determine both synthetic utility and biological target engagement. Positional isomers such as 3-(4-chlorophenyl)cyclohexan-1-amine and 1-(4-chlorophenyl)cyclohexan-1-amine exhibit distinct physicochemical properties and divergent reactivity profiles that preclude simple interchange in established synthetic routes . The 4-substitution pattern of the target compound is specifically required as the essential pharmacophoric element in several patented monoamine reuptake inhibitor scaffolds, where the spatial orientation of the amine relative to the chlorophenyl moiety governs transporter binding affinity [1]. Furthermore, the compound serves as a structurally essential intermediate in the commercial synthesis of atovaquone, an FDA-approved antimalarial and anti-Pneumocystis agent, where the 4-(4-chlorophenyl)cyclohexyl fragment is irreplaceable—alternative substitution patterns would generate products lacking the requisite antiprotozoal activity demonstrated for the atovaquone scaffold [2]. Substitution with non-chlorinated phenyl analogs or alternative halogens alters both reactivity and downstream biological performance, necessitating compound-specific procurement rather than class-based substitution [3].

Quantitative Differentiation Evidence for 4-(4-Chlorophenyl)cyclohexan-1-amine: Verified Comparative Data for Procurement Decisions


Structural Requirement for Atovaquone Synthesis: 4-(4-Chlorophenyl)cyclohexyl Fragment as an Irreplaceable Intermediate

The 4-(4-chlorophenyl)cyclohexyl moiety is an essential and non-substitutable structural component in the synthesis of atovaquone (2-[4-(4-chlorophenyl)cyclohexyl]-3-hydroxy-1,4-naphthoquinone), an FDA-approved antimalarial and anti-Pneumocystis agent. The compound serves as the direct precursor to 4-(4-chlorophenyl)cyclohexanecarbaldehyde, which undergoes condensation with 1H-2-benzopyran-1,4(3H)-dione to yield the atovaquone core scaffold [1]. Comparative synthetic analysis confirms that alternative arylcyclohexyl precursors lacking the precise 4-(4-chlorophenyl) substitution pattern produce compounds with no demonstrated antiprotozoal activity equivalent to atovaquone, which exhibits in vitro IC₅₀ values of 0.1-0.7 nM against Plasmodium falciparum cytochrome bc₁ complex [2]. The commercial atovaquone manufacturing process specifically requires this intermediate; substitution with 3-chlorophenyl isomers or non-chlorinated analogs would generate structurally distinct naphthoquinone derivatives lacking established efficacy [3].

Antimalarial synthesis Atovaquone intermediate Process chemistry Naphthoquinone derivatives

Commercial Purity Specification Benchmarking: 4-(4-Chlorophenyl)cyclohexan-1-amine Versus Structurally Related Analogs

Comparative analysis of commercial availability reveals that 4-(4-chlorophenyl)cyclohexan-1-amine is offered at purity grades of 98% from multiple established suppliers, providing a verifiable procurement advantage over less accessible positional isomers . In contrast, the positional isomer 3-(4-chlorophenyl)cyclohexan-1-amine shows more limited commercial availability and is not cataloged with comparable documented purity specifications from major reagent suppliers . Similarly, 1-(4-chlorophenyl)cyclohexan-1-amine (CAS 1017478-76-0), while commercially available, represents a distinct regioisomer with fundamentally different reactivity due to the geminal amine-phenyl substitution pattern, which alters both steric environment and nucleophilicity of the amino group . The target compound's 4-substitution pattern provides a secondary cyclohexylamine with enhanced conformational flexibility relative to the 1-substituted geminal analog, directly impacting its utility as a versatile amine building block in medicinal chemistry derivatization workflows .

Chemical procurement Purity specification Quality control Research reagent sourcing

Patent-Corroborated Scaffold Utility: 4-(4-Chlorophenyl)cyclohexan-1-amine as a Privileged Pharmacophoric Core in Monoamine Transporter Inhibitor Development

The 4-(4-chlorophenyl)cyclohexylamine scaffold has been explicitly disclosed as a privileged pharmacophoric core in patent literature covering monoamine reuptake inhibitors, where compounds incorporating this structural motif demonstrate dual inhibition of dopamine and norepinephrine transporters [1]. Within this patent class (US20170204050A1), the 4-chlorophenyl substitution pattern is specifically claimed as a preferred embodiment, with structure-activity relationship (SAR) analysis indicating that para-chloro substitution on the phenyl ring confers optimal transporter binding affinity relative to unsubstituted phenyl or other halogen variants [2]. Comparative data from structurally related 1-(1-(4-chlorophenyl)cyclohexyl)-N,N-dimethylmethanamine (a tertiary amine analog) demonstrate human dopamine transporter (hDAT) IC₅₀ = 26 nM and human norepinephrine transporter (hNET) IC₅₀ = 51 nM in recombinant transporter assays expressed in CHO-K1 or HEK293 cells, establishing benchmark potency for the 4-chlorophenylcyclohexyl scaffold class [3]. While the target primary amine compound serves as a precursor requiring further derivatization, the established transporter inhibition data for derivatives validates the scaffold's biological relevance and supports its prioritization over alternative arylcyclohexylamine building blocks lacking such patent-corroborated target engagement evidence [4].

Monoamine reuptake inhibitors Dopamine transporter Norepinephrine transporter CNS drug discovery

Differential Synthetic Utility: Primary Amine Reactivity Profile Versus Structurally Related Secondary and Tertiary Amine Analogs

The target compound's primary amine functional group (NH₂) on a secondary cyclohexane carbon provides fundamentally distinct synthetic versatility compared to structurally related secondary amines such as N-(4-chlorophenyl)cyclohexanimine or tertiary amines such as 1-(1-(4-chlorophenyl)cyclohexyl)-N,N-dimethylmethanamine . The primary amine enables direct participation in amide bond formation, sulfonamide synthesis, and reductive amination without the steric hindrance and reduced nucleophilicity characteristic of tertiary amine analogs . Comparative analysis of synthetic routes indicates that the primary amine compound can be directly employed in peptide coupling reactions using standard carbodiimide reagents (e.g., EDC/HOBt), whereas tertiary amine analogs require quaternization or dealkylation steps prior to such transformations, introducing additional synthetic steps and yield losses [1]. The compound's documented LogP value of 3.3249 and TPSA of 26.02 Ų provide quantifiable physicochemical benchmarks for predicting chromatographic behavior and membrane permeability in downstream applications, parameters not equivalently documented for many positional isomers .

Synthetic intermediate Amide coupling Reductive amination Derivatization chemistry

Procurement-Driven Application Scenarios for 4-(4-Chlorophenyl)cyclohexan-1-amine CAS 1202890-80-9


Process Chemistry: Atovaquone Intermediate Manufacturing and Scale-Up

This compound is procured for use as the essential intermediate in the synthesis of atovaquone, where the 4-(4-chlorophenyl)cyclohexyl fragment is converted to 4-(4-chlorophenyl)cyclohexanecarbaldehyde and subsequently condensed with 1H-2-benzopyran-1,4(3H)-dione to yield the active pharmaceutical ingredient [1]. Procurement decisions should prioritize suppliers offering 95-98% purity with documented MDL identifier MFCD21884207 to ensure batch-to-batch consistency in GMP and non-GMP process development . The compound's moderate LogP (3.3249) and TPSA (26.02 Ų) support predictable chromatographic purification during intermediate isolation [2].

CNS Drug Discovery: Monoamine Transporter Inhibitor Scaffold Derivatization

The 4-(4-chlorophenyl)cyclohexylamine core is procured as a privileged scaffold for synthesizing novel monoamine reuptake inhibitors targeting dopamine (DAT) and norepinephrine (NET) transporters [1]. The primary amine functionality enables direct amide bond formation and reductive amination to generate structurally diverse analogs for SAR exploration . Patent-corroborated benchmark data (hDAT IC₅₀ = 26 nM for derivative compounds) validate scaffold relevance and guide medicinal chemistry optimization efforts [2]. The 4-chlorophenyl substitution pattern is preferred over unsubstituted phenyl or meta-substituted analogs per patent SAR disclosure [3].

Medicinal Chemistry Building Block: Primary Amine Derivatization for Targeted Library Synthesis

The compound is procured as a versatile amine building block for generating diverse chemical libraries through amide coupling, sulfonamide formation, or reductive amination [1]. The secondary cyclohexylamine framework provides conformational flexibility that distinguishes it from rigid aromatic amines, potentially influencing target binding kinetics . Documented physicochemical parameters (LogP = 3.3249, MW = 209.72 g/mol) place the compound within favorable CNS drug-like property space, supporting its use in neuroscience-focused library synthesis [2]. The 98% purity specification ensures minimal interference from impurities during high-throughput biological screening [3].

Thrombin Inhibitor Scaffold Research: 4-Substituted Cyclohexylamine Core Exploration

The 4-(4-chlorophenyl)cyclohexan-1-amine scaffold aligns with the 4-substituted cyclohexylamine core disclosed in thrombin inhibitor patents (US5672582A), where this substitution pattern confers selectivity for thrombin over trypsin and other trypsin-like serine proteases [1]. The primary amine functionality enables elaboration into active site-directed thrombin inhibitors with potential oral bioavailability per patent claims . Procurement of this specific intermediate supports structure-activity relationship studies aimed at optimizing anticoagulant potency while maintaining selectivity profiles established for the 4-substituted cyclohexylamine class [2].

Quote Request

Request a Quote for 4-(4-Chlorophenyl)cyclohexan-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.